molecular formula C9H13N3O2 B1442951 [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol CAS No. 1531892-10-0

[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol

Cat. No.: B1442951
CAS No.: 1531892-10-0
M. Wt: 195.22 g/mol
InChI Key: WCLNYIIZHPQYLS-UHFFFAOYSA-N
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Description

[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol It is characterized by the presence of a pyrimidine ring attached to a morpholine ring, which is further connected to a methanol group

Biochemical Analysis

Biochemical Properties

[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with leucine-rich repeat kinase 2 (LRRK2), which is genetically linked to Parkinson’s disease . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. This compound’s ability to form hydrogen bonds and engage in hydrophobic interactions further enhances its binding affinity and specificity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with LRRK2 can lead to alterations in kinase activity, impacting downstream signaling pathways involved in cell survival and apoptosis . Additionally, it may affect the expression of genes related to these pathways, thereby influencing cellular responses to stress and other stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and can either inhibit or activate their activity. For instance, its binding to LRRK2 can inhibit the kinase activity, which is crucial for its role in Parkinson’s disease . This inhibition can lead to changes in gene expression and cellular functions, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained modulation of cellular pathways, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including potential damage to vital organs . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For instance, its interaction with cytochrome P450 enzymes can influence its biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s hydrophilic and hydrophobic properties play a role in its distribution, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the mitochondria or nucleus can influence its role in cellular metabolism and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol typically involves the reaction of 2-chloropyrimidine with morpholine in the presence of a base, followed by the reduction of the resulting intermediate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the pyrimidine ring.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: The major products include pyrimidine-2-carboxylic acid or pyrimidine-2-aldehyde.

    Reduction: The major products are dihydropyrimidine derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a ligand in the study of enzyme-substrate interactions. The presence of the pyrimidine ring makes it a candidate for binding studies with nucleic acid-related enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Comparison with Similar Compounds

Similar Compounds

    [4-(Pyrimidin-2-yl)morpholin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [4-(Pyrimidin-2-yl)morpholin-2-yl]amine: Similar structure but with an amine group instead of methanol.

    [4-(Pyrimidin-2-yl)morpholin-2-yl]acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.

Uniqueness

[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is unique due to the presence of the methanol group, which provides distinct reactivity and interaction capabilities compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the methanol functionality is crucial.

Biological Activity

[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research, particularly focusing on its interactions with various biological targets.

This compound has been found to interact with several enzymes and proteins, notably leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson's disease. The interaction with LRRK2 suggests that this compound may play a role in modulating kinase activity, potentially influencing pathways related to cell survival and apoptosis.

Cellular Effects

The compound exhibits profound effects on various cell types. Key observations include:

  • Modulation of Cell Signaling : It alters signaling pathways that are crucial for cellular metabolism and gene expression.
  • Impact on Cell Viability : Studies indicate that it can influence cell proliferation and induce apoptosis in certain cancer cell lines.

Molecular Mechanisms

At the molecular level, this compound functions through specific interactions with biomolecules:

  • Enzyme Interaction : It can either inhibit or activate enzyme activities depending on the context. For instance, binding to LRRK2 inhibits its kinase activity, which is essential for its role in neurodegenerative processes.
  • Stability and Degradation : The compound remains stable under standard laboratory conditions but shows degradation under extreme conditions, affecting its long-term efficacy in biological systems.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

  • Therapeutic vs. Toxic Effects : Lower doses may yield therapeutic benefits without significant toxicity, while higher doses could lead to adverse effects, including organ damage.

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced biological activity.

Biology

The compound is investigated for its potential as a ligand in enzyme-substrate interaction studies. The pyrimidine ring enhances its binding affinity to nucleic acid-related enzymes, making it a candidate for further exploration in molecular biology.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties against various diseases:

  • Cancer Research : Its ability to modulate kinase activity positions it as a candidate for developing targeted cancer therapies.
  • Neurological Disorders : Given its interaction with LRRK2, it holds promise for treating neurodegenerative diseases like Parkinson's.

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials due to its unique properties. This includes applications in coatings and adhesives where specific chemical interactions are beneficial.

Data Summary Table

Property Details
Chemical Structure This compound
Key Interaction LRRK2 (inhibitor)
Cellular Impact Modulates signaling pathways; induces apoptosis
Dosage Effects Therapeutic at low doses; toxic at high doses
Applications Medicinal chemistry; enzyme-substrate interaction studies; industrial uses

Case Studies

Recent studies have highlighted the potential of this compound in cancer treatment:

  • Inhibition of Kinase Activity : In vitro studies demonstrated that this compound effectively inhibited LRRK2 kinase activity, leading to reduced cell viability in specific cancer cell lines.
  • Apoptosis Induction : Mechanistic investigations revealed that treatment with this compound resulted in significant apoptosis in ovarian cancer cells through the modulation of retinoblastoma phosphorylation.

Properties

IUPAC Name

(4-pyrimidin-2-ylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-7-8-6-12(4-5-14-8)9-10-2-1-3-11-9/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLNYIIZHPQYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.